
2,4-dichloro-N-(3-methoxypropyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dichloro-N-(3-methoxypropyl)benzamide is a chemical compound that belongs to the family of benzamides. It is commonly known as 'BAM' and is widely used in scientific research. The compound is synthesized using various methods and has been found to have numerous biochemical and physiological effects.
作用機序
The mechanism of action of 2,4-dichloro-N-(3-methoxypropyl)benzamide involves the inhibition of the function of ARF1, a small GTPase protein that regulates the function of the Golgi apparatus. The compound binds to the ARF1 protein and prevents its activation, leading to the disruption of protein trafficking and Golgi function.
Biochemical and Physiological Effects:
2,4-dichloro-N-(3-methoxypropyl)benzamide has been found to have numerous biochemical and physiological effects. It has been shown to induce autophagy, a cellular process that involves the degradation of damaged proteins and organelles. The compound has also been found to inhibit the growth of cancer cells and induce cell death. In addition, it has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
2,4-dichloro-N-(3-methoxypropyl)benzamide has several advantages for lab experiments. It is a potent inhibitor of the Golgi apparatus and can be used to study various cellular processes. The compound is also relatively easy to synthesize and has a high yield. However, the compound has some limitations as well. It can be toxic to cells at high concentrations and can also affect other cellular processes, making it difficult to study specific pathways.
将来の方向性
There are several future directions for the use of 2,4-dichloro-N-(3-methoxypropyl)benzamide in scientific research. One direction is to study the compound's role in the regulation of autophagy and its potential use as a therapeutic agent for diseases such as cancer and neurodegenerative disorders. Another direction is to develop more potent and selective inhibitors of the Golgi apparatus that can be used to study specific cellular pathways. Finally, the compound's anti-inflammatory properties could be further investigated for the development of new anti-inflammatory drugs.
Conclusion:
2,4-dichloro-N-(3-methoxypropyl)benzamide is a chemical compound that has been extensively used in scientific research. The compound's ability to inhibit the function of the Golgi apparatus has been utilized in studying various cellular processes, and it has shown promise as a potential therapeutic agent for diseases such as cancer and neurodegenerative disorders. The compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
合成法
2,4-dichloro-N-(3-methoxypropyl)benzamide can be synthesized using various methods. One of the most common methods is the reaction between 2,4-dichlorobenzoyl chloride and 3-methoxypropylamine. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified using column chromatography. The yield of the product is around 60-70%.
科学的研究の応用
2,4-dichloro-N-(3-methoxypropyl)benzamide has been extensively used in scientific research. It is known to inhibit the function of the Golgi apparatus and disrupt protein trafficking. This property has been utilized in studying various cellular processes such as autophagy, endocytosis, and secretion. The compound has also been used in cancer research to study the role of the Golgi apparatus in tumor growth and metastasis.
特性
分子式 |
C11H13Cl2NO2 |
|---|---|
分子量 |
262.13 g/mol |
IUPAC名 |
2,4-dichloro-N-(3-methoxypropyl)benzamide |
InChI |
InChI=1S/C11H13Cl2NO2/c1-16-6-2-5-14-11(15)9-4-3-8(12)7-10(9)13/h3-4,7H,2,5-6H2,1H3,(H,14,15) |
InChIキー |
DAOCDQDALHMXCI-UHFFFAOYSA-N |
SMILES |
COCCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |
正規SMILES |
COCCCNC(=O)C1=C(C=C(C=C1)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Dimethyl 2-[(3-methylbenzoyl)amino]terephthalate](/img/structure/B291723.png)
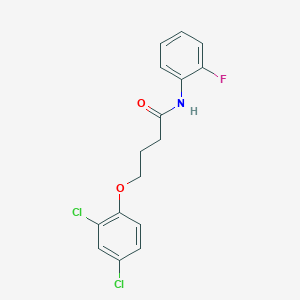
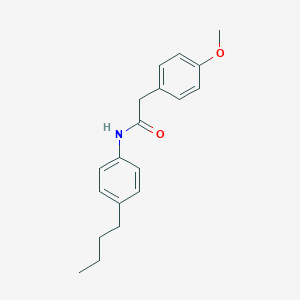

![Dimethyl 2-[(2-chlorobenzoyl)amino]terephthalate](/img/structure/B291730.png)
![Dimethyl 5-[(4-methoxybenzoyl)amino]isophthalate](/img/structure/B291731.png)
![Dimethyl 5-[(4-methylbenzoyl)amino]isophthalate](/img/structure/B291732.png)
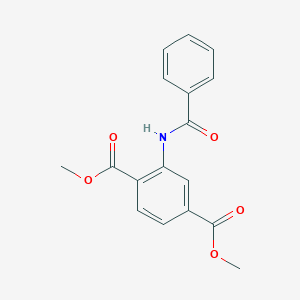
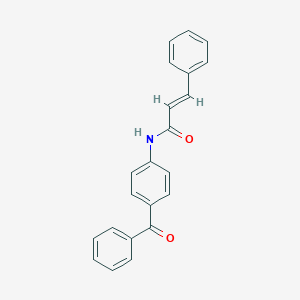
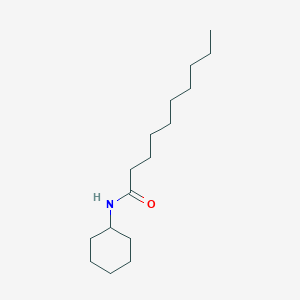

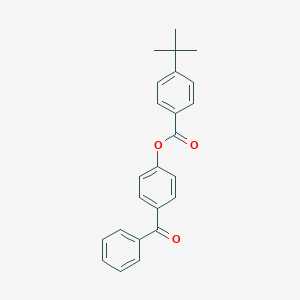
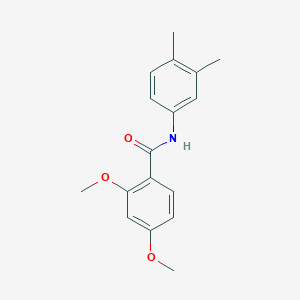
![Dimethyl 2-[([1,1'-biphenyl]-4-ylcarbonyl)amino]terephthalate](/img/structure/B291748.png)